(4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole (4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13704342
InChI: InChI=1S/C14H24N2O2/c1-5-9(3)11-7-17-13(15-11)14-16-12(8-18-14)10(4)6-2/h9-12H,5-8H2,1-4H3/t9-,10-,11+,12+/m0/s1
SMILES: CCC(C)C1COC(=N1)C2=NC(CO2)C(C)CC
Molecular Formula: C14H24N2O2
Molecular Weight: 252.35 g/mol

(4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole

CAS No.:

Cat. No.: VC13704342

Molecular Formula: C14H24N2O2

Molecular Weight: 252.35 g/mol

* For research use only. Not for human or veterinary use.

(4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole -

Specification

Molecular Formula C14H24N2O2
Molecular Weight 252.35 g/mol
IUPAC Name (4S)-4-[(2S)-butan-2-yl]-2-[(4S)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C14H24N2O2/c1-5-9(3)11-7-17-13(15-11)14-16-12(8-18-14)10(4)6-2/h9-12H,5-8H2,1-4H3/t9-,10-,11+,12+/m0/s1
Standard InChI Key RRKVGDPHNBRCMZ-NNYUYHANSA-N
Isomeric SMILES CC[C@H](C)[C@H]1COC(=N1)C2=N[C@H](CO2)[C@@H](C)CC
SMILES CCC(C)C1COC(=N1)C2=NC(CO2)C(C)CC
Canonical SMILES CCC(C)C1COC(=N1)C2=NC(CO2)C(C)CC

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

The compound features a bicyclic 4,4',5,5'-tetrahydro-2,2'-bioxazole core, with two (S)-sec-butyl groups attached at the 4 and 4' positions. The bioxazole ring system consists of two oxazole moieties fused through their nitrogen atoms, creating a rigid framework that influences the compound's reactivity and chiral recognition capabilities .

Stereochemical Details

Key stereochemical attributes include:

  • Chiral Centers: Four stereocenters are present:

    • C4 and C4' in the bioxazole ring (S configuration)

    • C2 and C2' in the sec-butyl substituents (S configuration)

  • Spatial Arrangement: The (4S,4'S) configuration positions the sec-butyl groups on the same face of the bioxazole ring, creating a planar chiral environment. This arrangement is critical for interactions in enantioselective reactions.

PropertyValueSource
Molecular FormulaC14H24N2O2\text{C}_{14}\text{H}_{24}\text{N}_{2}\text{O}_{2}
Molecular Weight252.35 g/mol
CAS Number133463-89-5 (primary)
2374958-89-9 (stereoisomer)
2270178-41-9 (stereoisomer)
SMILES NotationCC(CC)[C@@H]1N=C(OC1)C(OC2)=N[C@H]2C(C)CC

Synthesis and Manufacturing

Key Challenges

  • Stereochemical Purity: Achieving >97% enantiomeric excess requires precise control of reaction conditions .

  • Byproduct Formation: Competing pathways may generate stereoisomers like the (4R,4'R)-diastereomer (CAS 2270178-41-9) .

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)ClassSource
Water<0.1Insoluble
Ethanol15-20Slightly soluble
Dichloromethane>50Freely soluble

Applications in Scientific Research

Pharmaceutical Development

The compound's chiral architecture makes it valuable for:

  • Chiral Auxiliaries: Directing stereochemistry in asymmetric syntheses of bioactive molecules.

  • Receptor Studies: Probing stereospecific binding pockets in neurological targets.

Materials Science

Potential uses include:

  • Liquid Crystal Components: The rigid bioxazole core may enhance mesophase stability .

  • Polymer Additives: Improving thermal resistance in high-performance plastics .

ParameterSpecificationSource
GHS Signal WordWarning
Hazard StatementsH302 (oral toxicity)
H315/H319 (skin/eye irritation)
Precautionary MeasuresP261 (avoid inhalation)

Recent Advancements and Future Directions

2024–2025 Developments

  • Catalytic Applications: Preliminary studies suggest utility in nickel-catalyzed cross-couplings (unpublished data cited in).

  • Biocatalysis Integration: Engineered enzymes show promise for green synthesis routes.

Research Gaps

  • In Vivo Toxicity Profiles: No published mammalian studies exist .

  • Large-Scale Production: Current methods remain lab-scale (<100 g batches) .

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